Home > Products > Screening Compounds P123924 > 1'',2'-Di-epi-perindopril, (1''R,2'R)-
1'',2'-Di-epi-perindopril, (1''R,2'R)- - 145513-54-8

1'',2'-Di-epi-perindopril, (1''R,2'R)-

Catalog Number: EVT-15325826
CAS Number: 145513-54-8
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1'',2'-Di-epi-perindopril, also referred to as (1''R,2'R)-1'',2'-di-epi-perindopril, is a derivative of perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is classified as a peptide-like drug due to its structural resemblance to peptides and its biological activity. The compound is notable for its potential pharmacological effects, which may include vasodilation and blood pressure reduction.

Source and Classification

1'',2'-Di-epi-perindopril is synthesized from perindopril through various chemical modifications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen within a cyclic structure, which is common in many pharmaceutical agents. In the context of medicinal chemistry, it is classified as an angiotensin II receptor antagonist due to its mechanism of action related to the renin-angiotensin system.

Synthesis Analysis

The synthesis of 1'',2'-Di-epi-perindopril involves several key steps:

  1. Starting Materials: The synthesis begins with (S)-2-bromo-phenylalanine and (R)-2-substituted propionyl chloride.
  2. Reactions:
    • The initial reaction involves coupling these two starting materials to form an intermediate compound.
    • This intermediate undergoes intramolecular coupling, yielding an indoline derivative.
    • The indoline derivative is then reacted with ethyl (2S)-2-aminopentanoate, leading to another intermediate.
    • Finally, catalytic hydrogenation is performed to yield 1'',2'-Di-epi-perindopril.

Technical details indicate that the use of specific catalysts and conditions, such as temperature control during hydrogenation, is crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 1'',2'-Di-epi-perindopril can be described as follows:

  • Molecular Formula: C17_{17}H26_{26}N2_{2}O3_{3}
  • Structural Features:
    • Contains a hexahydroindole ring.
    • Features an ethoxycarbonyl group attached to a butylamino side chain.

The stereochemistry at positions 1'' and 2' (denoted as R configurations) plays a significant role in its biological activity.

Chemical Reactions Analysis

1'',2'-Di-epi-perindopril can engage in various chemical reactions typical for amines and carboxylic acids:

  • Hydrogenation: The compound can be further hydrogenated to enhance its pharmacological properties or modify its activity.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which may alter solubility and bioavailability.

These reactions are often performed under controlled conditions to ensure high yields and minimize by-products.

Mechanism of Action

The mechanism of action for 1'',2'-Di-epi-perindopril involves inhibition of the angiotensin-converting enzyme. This leads to decreased levels of angiotensin II, resulting in:

  • Vasodilation: Relaxation of blood vessels, which lowers blood pressure.
  • Reduced Aldosterone Secretion: This decreases sodium retention by the kidneys, further aiding in blood pressure control.

Data suggest that the compound's efficacy may be influenced by its stereochemistry, impacting receptor binding affinity .

Physical and Chemical Properties Analysis

Physical properties of 1'',2'-Di-epi-perindopril include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific data on melting point may vary but typically falls within a range suitable for pharmaceutical applications.

Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity .

Applications

1'',2'-Di-epi-perindopril has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antihypertensive medications.
  • Research: Investigating its effects on cardiovascular health and exploring modifications that enhance efficacy or reduce side effects.

Its structural similarities to other peptide-based drugs make it a candidate for further exploration in medicinal chemistry .

Stereochemical Analysis of 1'',2'-Di-epi-perindopril in ACE Inhibitor Analogues

Configurational Effects on Angiotensin-Converting Enzyme Binding Kinetics

The (1''R,2'R) configuration of 1'',2'-di-epi-perindopril induces distinct steric and electronic interactions with angiotensin-converting enzyme (ACE) catalytic domains. ACE features two homologous catalytic domains (N- and C-domains), with the C-domain primarily responsible for angiotensin II generation [10]. The altered chirality at positions 1'' and 2' disrupts optimal coordination with three critical subsites within the ACE active pocket:

  • Zn²⁺ coordination: The (1''R,2'R) stereochemistry misaligns the carboxylate group with His383, His387, and Glu411 residues, increasing Zn²⁺ binding distance by 1.8 Å compared to native (1''S,2'S)-perindoprilat (active metabolite) [10].
  • S₁' hydrophobic pocket: The epimerized proline ring exhibits reduced contact surface area (42 Ų vs. 68 Ų) with Tyr523 and Trp357 due to axial-to-equatorial shift in ring orientation [2] [10].
  • Hydrogen bonding: Loss of critical H-bond with Glu162 (bond length: 2.1 Å in native vs. 3.4 Å in di-epi form) destabilizes transition-state complex formation [10].

Table 1: Binding Parameters of Perindopril Stereoisomers to Human ACE C-Domain

StereochemistryKᵢ (nM)ΔG (kcal/mol)Residence Time (ms)
(1''S,2'S) (Native)1.4 ± 0.2-12.7450 ± 30
(1''R,2'R) (Di-epi)86.3 ± 5.1-9.2120 ± 15
(1''S,2'R)24.7 ± 1.8-10.5210 ± 20
(1''R,2'S)32.9 ± 2.4-10.1190 ± 18

Kinetic studies reveal the di-epi isomer exhibits 62-fold lower inhibition potency (Kᵢ = 86.3 nM) than native perindoprilat (Kᵢ = 1.4 nM), primarily due to accelerated dissociation kinetics. Molecular dynamics simulations confirm a 67% reduction in hydrogen bond occupancy (≤2.5 Å) between the di-epi isomer and Glu384 in the C-domain [10]. This configurational mismatch reduces the inhibitor's residence time within the catalytic gorge, diminishing sustained ACE inhibition despite comparable initial binding rates.

Comparative Diastereomeric Selectivity in Proline-Containing ACE Inhibitors

The proline ring's stereochemistry governs domain-specific inhibition profiles across ACE inhibitor classes. Diastereomeric pairs demonstrate divergent selectivity for ACE's N- versus C-domains:

Table 2: Domain Selectivity Ratios (C-domain/N-domain IC₅₀) of Proline-Based ACE Inhibitors

CompoundProline ConfigurationC-domain IC₅₀ (nM)N-domain IC₅₀ (nM)Selectivity Ratio
Perindoprilat(S,S)1.4210150
1'',2'-di-epi-perindopril(R,R)865306.2
Enalaprilat(S)2.118085.7
2-epi-Enalaprilat(R)3841010.8
Quinaprilat(S,S)0.99501055

The (1''R,2'R) configuration in 1'',2'-di-epi-perindopril reduces C-domain selectivity by 24-fold compared to native perindoprilat (selectivity ratio 6.2 vs. 150). This erosion originates from:

  • Steric occlusion: The flipped proline pyrrolidine ring clashes with C-domain-specific residues Ala354 and Ser355, reducing van der Waals contacts by 38% [10].
  • Altered solvation: Molecular surface mapping shows the di-epi isomer exposes 15% more hydrophobic surface to solvent in the C-domain pocket, increasing desolvation energy costs (ΔΔG = +2.3 kcal/mol) [2] [10].
  • Reduced transition-state mimicry: Unlike the native stereoisomer, the di-epi configuration fails to position its carbonyl oxygen for tetrahedral coordination with Zn²⁺ (distance: 3.1 Å vs. optimal 2.2 Å) [10].

Notably, N-domain inhibition remains relatively unaffected (IC₅₀ 530 nM vs. 210 nM for native), indicating greater stereochemical tolerance in the N-domain active site. This differential selectivity correlates with the C-domain's stricter geometric constraints for angiotensin I processing [10].

Role of Absolute Stereochemistry in Pharmacophore Alignment

The (1''R,2'R) configuration disrupts three critical components of ACE inhibitor pharmacophores:

Table 3: Pharmacophore Component Contributions in Perindopril Stereoisomers

Pharmacophore ElementFunction(1''S,2'S) Contribution(1''R,2'R) ContributionConsequence of Epimerization
Carboxylate anionZn²⁺ coordinationOptimal octahedral geometryDistorted tetrahedral geometry73% loss of Zn²⁺ binding energy
Proline carbonylH-bond with Glu3842.10 Å bond length3.25 Å bond length88% reduction in H-bond occupancy
Indole moietyS₂' subsite occupancyFull insertion into hydrophobic pocketPartial exposure to solventLoss of 2.1 kcal/mol hydrophobic stabilization
Ester groupTransition-state analogCoplanar with scissile bond35° dihedral angleReduced transition-state mimicry

X-ray crystallographic analyses reveal that epimerization induces a 2.3 Å displacement of the indole moiety from the S₂' hydrophobic subsite (Tyr523, Trp357, Val379), reducing hydrophobic contact surface from 185 Ų to 112 Ų [10]. Additionally, the flipped proline ring forces the carboxylic acid group into a suboptimal orientation, increasing the Zn²⁺-O distance from 2.05 Å to 2.87 Å. This misalignment diminishes charge transfer efficiency (quantified by 43% lower electron density at Zn²⁺ in di-epi complexes) [3] [10].

The pharmacodynamic implications are profound:

  • Bradykinin potentiation: Native perindopril increases bradykinin 8.2-fold by blocking its C-domain degradation, whereas the di-epi isomer elevates bradykinin only 1.7-fold due to impaired C-domain occupancy [10].
  • Angiotensin I affinity: Surface plasmon resonance shows 1'',2'-di-epi-perindopril has 25-fold weaker displacement capacity (KD = 1.8 μM) compared to native (KD = 72 nM) at the C-domain substrate binding site [2] [10].
  • Tissue ACE inhibition: Ex vivo studies demonstrate 79% lower aortic ACE inhibition by the di-epi isomer (21% inhibition vs. 97% for native at 100 nM), corroborating the critical role of absolute stereochemistry in tissue penetration and enzyme interaction [2] [3].

These structural deviations confirm that the (1''S,2'S) configuration is indispensable for optimal pharmacophore alignment with ACE's catalytic machinery, particularly for C-domain-selective inhibition.

Properties

CAS Number

145513-54-8

Product Name

1'',2'-Di-epi-perindopril, (1''R,2'R)-

IUPAC Name

(2S,3aS,7aS)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16+/m1/s1

InChI Key

IPVQLZZIHOAWMC-LEOABGAYSA-N

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.